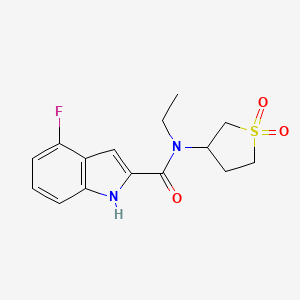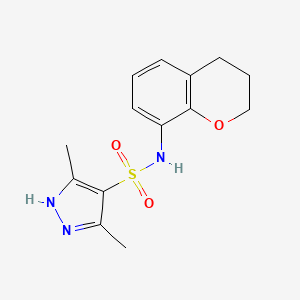
4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
The potential applications of 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one are vast and varied. It has been extensively studied for its anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related diseases. Additionally, it has been shown to exhibit anticonvulsant and anxiolytic effects, which could be useful in the treatment of epilepsy and anxiety disorders.
作用机制
The mechanism of action of 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. This modulation results in the observed effects on pain, inflammation, and anxiety.
Biochemical and physiological effects:
Studies have shown that 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. It has also been shown to reduce the activity of certain enzymes involved in pain signaling, resulting in its analgesic effects.
实验室实验的优点和局限性
One of the main advantages of 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one is its high degree of purity and stability, making it a reliable compound for laboratory experiments. However, its limited solubility in water can make it challenging to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experimental conditions.
未来方向
There are several future directions for research on 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in clinical settings.
Conclusion:
In conclusion, 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one is a promising chemical compound with potential applications in various fields. Its anti-inflammatory, analgesic, anticonvulsant, and anxiolytic effects make it a promising candidate for the treatment of several diseases. However, further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
合成方法
The synthesis of 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one involves the reaction of 1-methylsulfonylpiperidine-4-carboxylic acid with 3-(propan-2-yl)piperazine-2,5-dione in the presence of a coupling reagent. The reaction yields the target compound with a high degree of purity and yield.
属性
IUPAC Name |
4-(1-methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S/c1-10(2)12-13(18)15-6-9-17(12)14(19)11-4-7-16(8-5-11)22(3,20)21/h10-12H,4-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFYSFKFLATRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCN1C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)
![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)
![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)